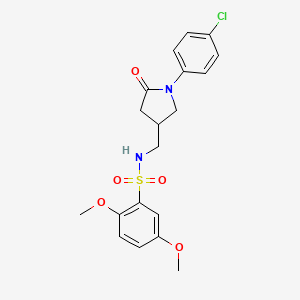
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.
Mode of Action
Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Activité Biologique
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is C19H22ClN2O4S with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .
In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14±0.003 |
| Compound E | Urease | 1.13±0.003 |
3. Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .
Case Studies
- Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .
- Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVVRNSNGBDAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













